molecular formula C7H9Br2NO B1379461 3-(2-Bromoethoxy)pyridine hydrobromide CAS No. 1803594-97-9

3-(2-Bromoethoxy)pyridine hydrobromide

Cat. No.: B1379461
CAS No.: 1803594-97-9
M. Wt: 282.96 g/mol
InChI Key: VPDPVHQERSBTHH-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2NO and a molecular weight of 282.96 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethoxy)pyridine hydrobromide typically involves the alkylation of 3-hydroxypyridine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

    Alkylation: 3-Hydroxypyridine reacts with 1,2-dibromoethane in the presence of potassium carbonate to yield 3-(2-bromoethoxy)pyridine.

    Salt Formation: The resulting 3-(2-bromoethoxy)pyridine is then treated with hydrobromic acid to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethoxy)pyridine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield pyridine derivatives with various functional groups.

Scientific Research Applications

3-(2-Bromoethoxy)pyridine hydrobromide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)pyridine hydrobromide involves its interaction with specific molecular targets and pathwaysThis can modulate the biological activity of the resulting compounds, making them useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a bromomethyl group instead of a bromoethoxy group.

    3-Bromopyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

Uniqueness

3-(2-Bromoethoxy)pyridine hydrobromide is unique due to the presence of both a bromine atom and an ethoxy group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(2-bromoethoxy)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPVHQERSBTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-97-9
Record name 3-(2-bromoethoxy)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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